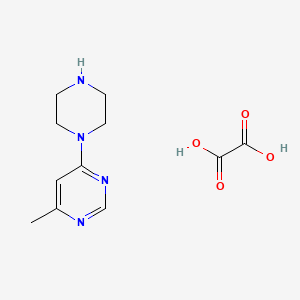

4-Methyl-6-(piperazin-1-yl)pyrimidine; oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

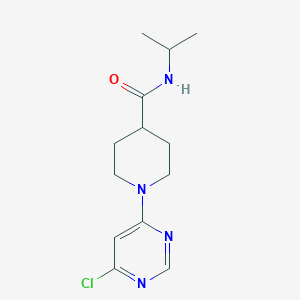

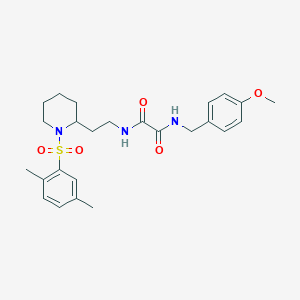

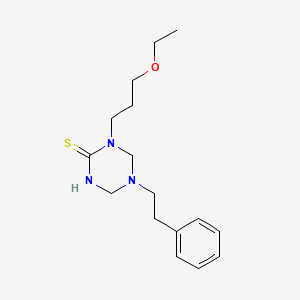

“4-Methyl-6-(piperazin-1-yl)pyrimidine; oxalic acid” is a compound that is part of a class of molecules known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of these compounds involves a series of steps. In one example, piperazine was added to a solution of a precursor compound and potassium carbonate in chloroform at room temperature . The resulting mixture was then refluxed .Molecular Structure Analysis

The molecular structure of these compounds was characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of piperazine with a precursor compound in the presence of potassium carbonate . The resulting mixture was then refluxed .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Applications De Recherche Scientifique

Neuroprotective and Anti-neuroinflammatory Agents

4-Methyl-6-(piperazin-1-yl)pyrimidine: derivatives have shown potential as neuroprotective and anti-neuroinflammatory agents. These compounds can be beneficial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The derivatives have been evaluated for their ability to protect neuronal cells and reduce inflammation, which is crucial in slowing down the progression of neurodegenerative conditions.

Antiviral Activity

Pyrimidine and its derivatives, including 4-Methyl-6-(piperazin-1-yl)pyrimidine , have been utilized for their antiviral properties. These compounds can inhibit the replication of viruses, making them a valuable asset in the development of new antiviral drugs .

Anticancer Activity

The compound has been studied for its efficacy in cancer treatment. It exhibits anticancer activity by interfering with the proliferation of cancer cells. This makes it a candidate for inclusion in chemotherapeutic regimens aimed at combating various types of cancer .

Antioxidant Properties

Oxidative stress is a factor in many diseases, and antioxidants are crucial in mitigating its effects4-Methyl-6-(piperazin-1-yl)pyrimidine has demonstrated antioxidant properties, which can help in protecting cells from damage caused by free radicals .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Its ability to combat bacterial infections adds to its versatility in pharmaceutical applications, providing an alternative to traditional antibiotics .

Antifungal Agents

The synthesis of certain derivatives has led to compounds with potential antifungal properties. These could be used to treat fungal infections, offering a new approach to antifungal therapy .

Pharmacological Profiles

Derivatives of 4-Methyl-6-(piperazin-1-yl)pyrimidine have a wide range of pharmacological profiles, including antibacterial, antitumor, antifungal, and anti-inflammatory activities. This diversity in application highlights the compound’s potential in various therapeutic areas .

Propriétés

IUPAC Name |

4-methyl-6-piperazin-1-ylpyrimidine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.C2H2O4/c1-8-6-9(12-7-11-8)13-4-2-10-3-5-13;3-1(4)2(5)6/h6-7,10H,2-5H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFNAISTCJUQEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCNCC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(piperazin-1-yl)pyrimidine; oxalic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)

![methyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3004770.png)

![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)

![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)